

In vivo imaging protocols using Cy2 dic18 (7) fluorescent dye

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	Cy2 dic18 (7)
CAS No.:	67675-27-8
Cat. No.:	B3278382

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Application Note: In Vivo Imaging with Cy2 DiC18 (7) / DiR

Executive Summary

Cy2 DiC18 (7) (chemically synonymous with DiR or 1,1'-dioctadecyl-3,3,3',3'-tetramethylindotricarbocyanine iodide) is a lipophilic, near-infrared fluorescent cyanine dye.[1][2][3] It is widely used in drug development to label cell membranes, liposomes, and extracellular vesicles (EVs) for non-invasive in vivo biodistribution studies.

Unlike green fluorophores (Cy2/DiO), the (7) heptamethine chromophore emits in the NIR window (~780 nm), significantly reducing signal attenuation by tissue absorption and minimizing autofluorescence. This protocol details the preparation, labeling, and imaging workflows to ensure high-fidelity tracking of biological carriers.

Technical Specifications & Mechanism

Chemical Properties



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Mechanism of Action

The dye possesses two long C18 hydrocarbon chains. Upon contact with a lipid bilayer (cell membrane or liposome), these chains insert into the hydrophobic core, anchoring the fluorophore at the surface. This process is stable and results in negligible dye transfer between cells in vivo, ensuring that the fluorescent signal accurately represents the location of the labeled entity.



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Figure 1: Mechanism of fluorescence activation via membrane intercalation. The dye is weakly fluorescent in aqueous solution but becomes highly fluorescent upon insertion into the lipid bilayer.[1][2]

Experimental Protocols

Preparation of Stock Solution

Objective: Create a stable, concentrated stock solution free of aggregates.

- Solvent Choice: Use anhydrous Ethanol (EtOH) or DMSO. Ethanol is preferred for cell labeling to minimize toxicity; DMSO is preferred for long-term storage stability.
- Dissolution: Dissolve the lyophilized dye powder to a concentration of 1.0 mM.
 - Example: Dissolve 1 mg of DiR (MW ~1013) in ~986 μ L of Ethanol.
- Storage: Aliquot into amber tubes (light-sensitive). Store at -20°C or 4°C. Stable for 6 months. Protect from light at all times.

Labeling Protocol (Cells, Exosomes, or Liposomes)

Objective: Uniformly label membranes while maintaining viability/integrity.

A. Cell Labeling (Adherent or Suspension)

- Preparation: Suspend cells at $\times 10^5$ cells/mL in serum-free medium (e.g., PBS or RPMI). Serum proteins can sequester the lipophilic dye, reducing efficiency.
- Staining: Add the DiR stock solution to the cell suspension to a final concentration of 1–5 μ M.
 - Note: Perform a titration (1, 2.5, 5 μ M) for sensitive cell lines to balance brightness vs. viability.
- Incubation: Incubate for 15–20 minutes at 37°C in the dark.
- Washing (Critical):
 - Centrifuge cells (e.g., 300 x g, 5 min).
 - Remove supernatant.

- Resuspend in warm complete medium (with serum) or PBS.
- Repeat wash 2 more times to ensure no free dye remains. Free dye can cause background noise in vivo.
- Verification: Check a small aliquot under a fluorescence microscope (NIR filter set) or flow cytometer before injection.

B. Liposome/Exosome Labeling

- Method: Add DiR stock directly to the liposome preparation step (mixed with lipids in solvent before evaporation) for best incorporation.
- Post-Insertion: For pre-formed liposomes/exosomes, incubate with 1 μ M DiR for 15 mins at RT.
- Purification: Remove free dye using a spin column (e.g., Sephadex G-25) or ultracentrifugation. Free dye aggregates can accumulate in the lungs/liver, mimicking false uptake.

In Vivo Administration & Imaging

Objective: Track biodistribution using Whole Body Imaging Systems (e.g., IVIS, FMT).

- Injection: Inject labeled cells () or liposomes via:
 - Tail Vein (IV): For systemic distribution (lung, liver, spleen targeting).
 - Intratumoral: For retention studies.
 - Subcutaneous: For lymph node drainage tracking.
- Imaging Setup:
 - Anesthesia: Isoflurane (2% induction, 1.5% maintenance).
 - Filter Settings:

- Excitation: 745 nm (or 710-760 nm bandpass).
- Emission: 800 nm (or 780-840 nm bandpass).
- Warning: Do not use "Cy2" (Green) settings (480/520 nm). You will see no signal.
- Exposure Time: Auto-exposure (typically 1–5 seconds for DiR).
- Time Points: Image immediately (t=0) to establish baseline, then at 1h, 4h, 24h, and up to 7 days. DiR signal is stable for weeks in vivo.

Workflow Diagram



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Figure 2: Step-by-step workflow for in vivo tracking using DiR/Cy2 DiC18(7).

Troubleshooting & Optimization



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